4-bromo-2-{(E)-[2-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl}phenol
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Overview
Description
5-BROMO-2-HYDROXYBENZALDEHYDE 1-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE is a complex organic compound that combines the structural features of bromohydroxybenzaldehyde and triazolopyridazine. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-HYDROXYBENZALDEHYDE 1-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions, with the presence of an acid catalyst to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the azomethine (C=N) bond, converting it into an amine.
Substitution: The bromine atom in the benzaldehyde moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzaldehyde derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-BROMO-2-HYDROXYBENZALDEHYDE 1-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a candidate for biological assays and drug development studies.
Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in the design of new pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific chemical properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 5-BROMO-2-HYDROXYBENZALDEHYDE 1-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE is not fully understood. it is believed to interact with various molecular targets through hydrogen bonding and π-π interactions. The triazolopyridazine moiety may interact with enzyme active sites or receptor binding sites, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxybenzaldehyde: A simpler compound with similar structural features but lacking the triazolopyridazine moiety.
1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazine: Another related compound that serves as a precursor in the synthesis of the target compound.
Uniqueness
The uniqueness of 5-BROMO-2-HYDROXYBENZALDEHYDE 1-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE lies in its combined structural features, which confer a range of potential biological activities and make it a versatile intermediate in organic synthesis
Properties
Molecular Formula |
C18H13BrN6O |
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Molecular Weight |
409.2 g/mol |
IUPAC Name |
4-bromo-2-[(E)-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C18H13BrN6O/c19-14-6-7-15(26)13(10-14)11-20-21-16-8-9-17-22-23-18(25(17)24-16)12-4-2-1-3-5-12/h1-11,26H,(H,21,24)/b20-11+ |
InChI Key |
SCTLSHVNDJDOKQ-RGVLZGJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)N/N=C/C4=C(C=CC(=C4)Br)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)NN=CC4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
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